![molecular formula C18H16N6O3 B2627222 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034504-42-0](/img/structure/B2627222.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several heterocyclic rings, including a pyrido[2,3-d]pyrimidin-3(4H)-yl ring and an imidazo[1,2-a]pyridine ring. These types of structures are often found in bioactive compounds, including drugs and natural products .
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions that build the heterocyclic rings and attach various functional groups . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves multiple ring structures and functional groups. These may include amide, carboxamide, and possibly others. The exact structure would need to be confirmed by techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the amide and carboxamide groups might be involved in acid-base reactions, and the heterocyclic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures and polar functional groups might suggest that it has a relatively high molecular weight and is capable of forming hydrogen bonds .Scientific Research Applications
Heterocyclic Compound Synthesis
The compound N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide and its derivatives have been a focal point in the synthesis of various heterocyclic compounds. Studies have shown their versatility in forming pyrido and pyrimidine derivatives, contributing significantly to heterocyclic chemistry. These compounds are synthesized through intricate reactions involving ethyl carboxylates, aminopyridines, and various other reactants, leading to the formation of novel compounds with potential applications in scientific research (Abignente et al., 1982), (Bakhite et al., 2005), (Youssef et al., 2012).
Synthesis and Antimicrobial Activity
Moreover, these compounds have been noted for their antimicrobial properties, especially against bacteria like Staphylococcus aureus, indicating their potential in developing new antibacterial agents (Kostenko et al., 2008). Such findings are crucial for pharmaceutical research, where the demand for new and effective antibacterial compounds is incessant.
Structural and Pharmaceutical Applications
The structural versatility of these compounds allows for the synthesis of tricyclic and linearly fused N-aryl pyrimidones, showcasing their role in creating diverse molecular architectures with possible pharmaceutical applications (Friary et al., 1993). These findings highlight the compound's importance in medicinal chemistry, where new structures often lead to the discovery of drugs with novel mechanisms of action.
Role in Antitubercular Activity
Additionally, derivatives of these compounds have shown promise in the fight against tuberculosis, a global health concern. The potent anti-tuberculosis activity, particularly against multi- and extensive drug-resistant strains, underlines the potential of these compounds in addressing drug resistance, a growing issue in tuberculosis treatment (Moraski et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been known to exhibit various biological activities, including anti-tumor, antibacterial, antifungal, and anti-proliferative cdk2 inhibitor activities .
Mode of Action
Related compounds, such as pyrido[2,3-d]pyrimidines, have been reported to inhibit toxoplasma gondii (tg) and pneumocystis carinii (pc) of tumor cell lines in culture . The activity is attributed to the inhibition of dihydrofolate reductase (DHFR) .
Biochemical Pathways
Related compounds, such as pyrido[2,3-d]pyrimidines, have been known to inhibit mtor kinase , which plays a crucial role in regulating cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription.
Result of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been known to exhibit cytotoxic activities .
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c1-11-14(23-9-3-2-6-13(23)21-11)16(25)20-8-10-24-17(26)12-5-4-7-19-15(12)22-18(24)27/h2-7,9H,8,10H2,1H3,(H,20,25)(H,19,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDJIJBLXNCIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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